![molecular formula C19H17NO4 B2509921 N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide CAS No. 867135-80-6](/img/structure/B2509921.png)

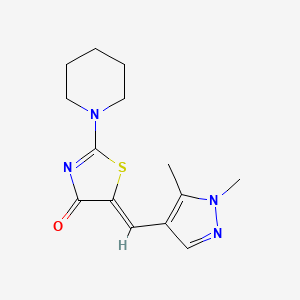

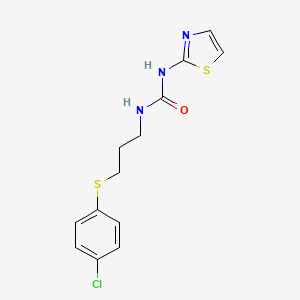

N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

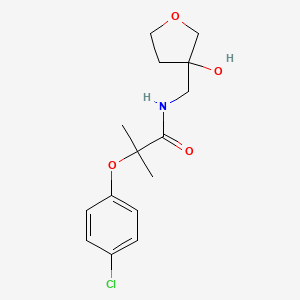

N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, also known as CPD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPD belongs to the class of naphthoquinone derivatives and has been found to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Aplicaciones Científicas De Investigación

- The synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones via reverse hydrogenolysis has been explored. This process utilizes commercially available Pd/C catalysts without oxidants or hydrogen acceptors, resulting in functionalized naphtho[2,3-b]furan-4,9-diones . These compounds can serve as building blocks for drug development due to their potential biological relevance.

- Additionally, the efficient synthesis of naphtho[2,3-b]furan-4,9-diones using visible light photoredox catalysis has been demonstrated. This green and regioselective approach expands the structural diversity of these compounds, making them promising scaffolds for novel drug discovery .

- Although not directly related to the compound itself, it’s worth noting that green solvents like cyclopentyl methyl ether (CPME) and 2-methyl tetrahydrofuran (2-MeTHF) have been studied as alternatives to conventional petrochemical solvents. These solvents can be used in conjunction with naphtho[2,3-b]furan-4,9-dione synthesis, contributing to sustainable chemistry practices .

Synthetic Chemistry and Drug Discovery

Green Solvents and Sustainable Chemistry

Mecanismo De Acción

This compound belongs to the class of naphtho[2,3-b]furans , which have been isolated as natural products and hold interest for pharmacology . Naphtho[2,3-b]furan-4,9-diones, a related class of compounds, have been synthesized via a reverse hydrogenolysis process . This process involves the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones and hydrogen .

Propiedades

IUPAC Name |

N-cyclopentyl-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-10-14(19(23)20-11-6-2-3-7-11)15-16(21)12-8-4-5-9-13(12)17(22)18(15)24-10/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCYKPMXTCBPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2509848.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509849.png)

![1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2509861.png)